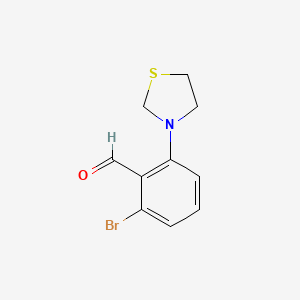

2-Bromo-6-(thiazolidin-3-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-bromo-6-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYSBGKEDOAWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 2-bromo-6-formylbenzoic acid with thiazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.

Major Products Formed:

Oxidation: 2-Bromo-6-(thiazolidin-3-yl)benzoic acid.

Reduction: 2-Bromo-6-(thiazolidin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets effectively.

Antimicrobial Activity : Preliminary studies indicate that 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde exhibits significant antimicrobial activity against various bacterial strains. The presence of the thiazolidine ring is crucial for enhancing this activity.

Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.61 ± 1.92 | Caspase activation |

| HCT116 | 1.98 ± 1.22 | Modulation of Bcl-2 proteins |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new compounds.

- Condensation Reactions : The aldehyde group can undergo condensation with amines or other nucleophiles to create imines or related structures.

Biological Research

The compound is being investigated for its potential role in drug development due to its structural features that may influence pharmacological properties. Studies focus on its interactions with specific enzymes and receptors, which could lead to new therapeutic agents targeting diseases such as cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it inhibited the growth of Gram-positive bacteria significantly more than Gram-negative strains. The structure-activity relationship (SAR) indicated that modifications to the thiazolidine ring could enhance its antibacterial properties.

Case Study 2: Anticancer Mechanisms

In another study, researchers evaluated the compound's effects on breast cancer cell lines. The results indicated that treatment with this compound led to increased levels of active caspases, suggesting a pathway for inducing apoptosis in malignant cells. Further investigations revealed that it also modulated apoptotic pathways by affecting Bcl-2 protein expression levels.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the aldehyde group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

Key Observations :

- The thiazolidine ring in the target compound introduces a basic nitrogen, enhancing solubility in acidic media compared to non-nitrogenated analogs like 2-bromo-6-(difluoromethoxy)benzaldehyde .

- Fluorine and difluoromethoxy substituents in analogs modulate electronic effects, altering reactivity in reductions or electrophilic substitutions .

Reactivity in Cross-Coupling Reactions

Brominated benzaldehydes are pivotal in cross-coupling reactions. highlights that bromine at the ortho or para position relative to the aldehyde enhances reactivity in Sonogashira and Suzuki couplings. For example:

- Target Compound : The bromine at position 2 (relative to the aldehyde) enables efficient palladium-catalyzed couplings, while the thiazolidine ring may necessitate protection of the amine during reactions to avoid side interactions .

- 2-Bromo-6-(difluoromethoxy)benzaldehyde : The electron-withdrawing difluoromethoxy group accelerates oxidative addition in cross-couplings compared to electron-donating substituents .

- 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde : Fluorine at position 2 may direct coupling to specific positions, but the benzyloxy group requires deprotection post-reaction, adding synthetic steps .

Reduction Kinetics and Selectivity

Aldehydes are reduced faster than ketones under EDAB (ethylenediamine borane) conditions . For the target compound:

- The aldehyde group is expected to reduce rapidly to a primary alcohol, while the thiazolidine ring remains intact due to its saturated nature.

- In contrast, ketone analogs (e.g., acetophenone derivatives) show 30–50% lower reduction yields under identical conditions .

Chromatographic Behavior

demonstrates that benzaldehyde derivatives exhibit distinct retention based on substituents. For instance:

- Target Compound: The polar thiazolidine ring increases retention on hydrophilic interaction chromatography (HILIC) columns, whereas non-polar analogs like 2-bromo-6-(difluoromethoxy)benzaldehyde elute faster on reversed-phase (ODS) columns .

- Benzaldehyde : Simpler analogs show lower retention (capacity factor ~1.1 on ODS) compared to brominated derivatives due to reduced molecular weight and polarity .

Biological Activity

2-Bromo-6-(thiazolidin-3-yl)benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10BrNOS

- CAS Number : 1707580-92-4

This compound features a bromine atom at the 2-position of the benzaldehyde ring and a thiazolidine moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that thiazolidin derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| Thiazolidin derivatives | High | C. albicans |

Anticancer Activity

The thiazolidine ring system has been linked to anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.

Case Study : A study evaluated several thiazolidine derivatives, including those structurally related to this compound, demonstrating IC50 values in the micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Anti-inflammatory Effects

Thiazolidine compounds have also been studied for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Cell Membrane Interaction : The lipophilicity of the thiazolidine moiety allows it to disrupt microbial membranes.

Research Findings

Several studies have reported on the synthesis and evaluation of thiazolidine derivatives for their biological activities:

- Synthesis and Characterization : Various synthetic routes have been developed to create thiazolidine derivatives, focusing on optimizing yield and purity.

- Biological Evaluation : In vitro assays have been conducted to assess antimicrobial and anticancer activities, with promising results leading to further exploration in vivo.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde, and how can reaction selectivity be optimized?

- Methodological Answer : A typical route involves bromination of a precursor benzaldehyde derivative followed by thiazolidine ring formation. For example:

-

Step 1 : Bromination of 6-(thiazolidin-3-yl)benzaldehyde using NBS (N-bromosuccinimide) or Br₂ under controlled conditions to avoid over-bromination .

-

Step 2 : Condensation reactions with thiazolidine precursors (e.g., mercaptoacetic acid and amines) to introduce the heterocycle .

-

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side products like 3-hydroxybenzaldehyde derivatives, which may form due to unexpected reaction pathways .

- Data Table : Comparison of Bromination Conditions

| Precursor | Brominating Agent | Solvent | Yield (%) | Selectivity Issues | Ref. |

|---|---|---|---|---|---|

| 6-(thiazolidin-3-yl)benzaldehyde | NBS | DCM | 65 | Over-bromination at position 4 | |

| 3-hydroxybenzaldehyde | Br₂ | AcOH | 42 | Unplanned 2-bromo product |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm bromine’s deshielding effect on adjacent protons (δ ~10 ppm for aldehyde) and thiazolidine ring protons (δ 3.5–4.5 ppm for –CH₂– groups) .

- GC-MS : Detect molecular ion peaks at m/z corresponding to C₁₀H₈BrNOS (exact mass: 284.94) and fragment ions (e.g., loss of Br: m/z 205) .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and thiazolidine C–N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings, but the thiazolidine ring’s electron-donating nature may reduce electrophilicity. Strategies include:

- Catalyst Choice : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric hindrance from the thiazolidine group.

- Microwave Assistance : Enhance reaction rates (e.g., 120°C, 20 min) to overcome electronic deactivation .

- Contradiction Note : Some studies report lower yields (<50%) compared to non-heterocyclic bromobenzaldehydes (>70%), suggesting competing decomposition pathways .

Q. What analytical approaches resolve contradictions in reported catalytic oxidation data for thiazolidine-containing benzaldehyde derivatives?

- Methodological Answer : Conflicting selectivity/conversion data (e.g., epoxidation vs. over-oxidation to benzoic acid) require:

-

Time-Dependent Studies : Monitor reaction progress via GC-MS every 10 minutes to identify intermediate peaks (e.g., benzaldehyde vs. styrene oxide) .

-

Control Experiments : Compare homogeneous (e.g., Ce-MOF) and heterogeneous (e.g., Fe₃O₄@ZnO-Pd) catalysts to isolate solvent/interface effects .

-

Statistical Validation : Use ANOVA to assess reproducibility across ≥3 trials, especially when conversion rates vary by >10% .

- Data Table : Oxidation Selectivity Under Different Catalysts

| Catalyst | Time (min) | Conversion (%) | Selectivity (%) (Benzaldehyde) | Ref. |

|---|---|---|---|---|

| Ce-MOF | 20 | 99.5 | 20 | |

| Fe₃O₄@ZnO-Pd | 40 | 71.3 | 53.5 |

Structural and Mechanistic Insights

Q. How does crystallographic analysis using SHELX software clarify the conformational dynamics of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<0.8 Å) structures.

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters, revealing thiazolidine ring puckering (e.g., envelope vs. twist conformers) .

- Contradiction Note : Some studies report planar aldehyde groups, while others show out-of-plane distortions due to bromine’s steric bulk .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.